N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQHSCBXQZUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317811 | |
| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91847-07-3 | |
| Record name | NSC320859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
Comparison: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is unique due to the presence of both a hydrazinyl group and a furan ring, which confer distinct chemical reactivity and biological activity Compared to N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, it has a different substitution pattern on the hydrazide moiety, leading to variations in its chemical and biological properties
Biological Activity
N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique furan and hydrazine functionalities, which are known to enhance biological activity through various mechanisms. The presence of the furan ring is significant as it contributes to the compound's interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of hydrazine derivatives as inhibitors of viral enzymes. For instance, a related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, was identified as a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This compound exhibited an IC50 value of 1.55 μM, indicating strong inhibitory activity against this critical enzyme involved in viral replication . The structure-activity relationship (SAR) studies suggest that modifications in the hydrazine moiety can significantly affect potency.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in vitro. Compounds derived from similar scaffolds showed low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development . This low cytotoxicity is crucial for therapeutic applications, particularly in antiviral drug development.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within viral pathways. The reversible covalent inhibition observed in related compounds indicates that these interactions may involve covalent bonding with active site residues of target proteins, disrupting their function and preventing viral replication .
Case Studies
Several case studies have detailed the efficacy of compounds similar to this compound:
- SARS-CoV-2 Inhibition : A study demonstrated that derivatives with modifications on the furan ring exhibited varying degrees of inhibition against SARS-CoV-2 Mpro. For example, F8-B6 showed an IC50 value of 1.57 μM, highlighting the importance of structural optimization in enhancing antiviral activity .
- COX-II Inhibitors : Research on related hydrazine compounds has indicated potential anti-inflammatory properties through COX-II inhibition. Compounds structurally similar to this compound have been shown to possess significant selectivity for COX-II over COX-I, which is critical for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | 1.55 | >100 | Reversible covalent inhibitor |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | 1.57 | >100 | Non-peptidomimetic inhibitor |
| Hydrazine derivatives | COX-II | 0.011 | N/A | Significant selectivity for COX-II |
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide, and how can purity and yield be maximized?
The synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates. For example:
- Step 1 : React 2-oxoacetamide derivatives with furfurylamine under reflux conditions (e.g., 100°C for 4–6 hours in methanol or ethanol) to form the core structure .
- Step 2 : Purify via recrystallization (methanol/water mixtures are common) or column chromatography. Monitoring by TLC or HPLC ensures reaction completion and purity .
- Critical parameters : Adjust stoichiometry (1:1.1 molar ratio of hydrazine to carbonyl precursor) and solvent polarity to minimize byproducts like hydrazone isomers .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Elemental analysis : Confirm empirical formula (C, H, N, O content) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve furan protons (δ 6.2–7.4 ppm) and hydrazinyl carbons (δ 150–160 ppm) .
- DFT calculations : Validate electronic structure and predict reactivity using Gaussian or similar software .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Controlled variables : Standardize assay conditions (e.g., MIC testing at pH 7.4, 37°C) and cell lines (e.g., A549 for EGFR-high cancers vs. HepG2 for EGFR-low) .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for targets like EGFR or bacterial enoyl reductase. For example, MolDock scores (−117 to −179) correlate with observed activity trends .
- Dose-response curves : Resolve conflicting data by testing a wider concentration range (e.g., 10–500 µg/mL) and normalizing to cell viability controls .
Q. What strategies improve the stability of this compound in aqueous solutions?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the furan ring to enhance EGFR inhibition (e.g., compound 6p in ).
- Hybrid scaffolds : Combine with indole or quinazolinone moieties to exploit synergistic effects (e.g., improved DNA intercalation or kinase inhibition) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with Thr790 in EGFR) .
Methodological Resources
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) resolves stereochemistry and packing motifs .
- High-throughput synthesis : Automated platforms (e.g., Chemspeed) enable rapid screening of derivatives .
- Biological assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity, and SPR for binding kinetics .
For further details, consult peer-reviewed protocols in journals like Chemical Research in Chinese Universities or Bioorganic Chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
